Tert-butyl 5-chloro-2,4-difluorobenzoate
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Overview
Description
Tert-butyl 5-chloro-2,4-difluorobenzoate is a chemical compound with the molecular formula C11H11ClF2O2 and a molecular weight of 248.66 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-chloro-2,4-difluorobenzoate typically involves the esterification of 5-chloro-2,4-difluorobenzoic acid with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-chloro-2,4-difluorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Tert-butyl 5-chloro-2,4-difluorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 5-chloro-2,4-difluorobenzoate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,4-difluorobenzoate: Similar structure but lacks the chlorine atom.
Tert-butyl 5-chloro-2-fluorobenzoate: Similar structure but has only one fluorine atom.
Tert-butyl 5-chloro-2,4-difluorophenylacetate: Similar structure but with an acetyl group instead of a benzoate group.
Uniqueness
Tert-butyl 5-chloro-2,4-difluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules . This makes it a valuable compound for studying the effects of halogen substitution on chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 5-chloro-2,4-difluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2O2/c1-11(2,3)16-10(15)6-4-7(12)9(14)5-8(6)13/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZKTDJNUFYICB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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